REACTION_SMILES
|
[C:15]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])#[N:22].[CH3:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42].[CH3:7][CH:8]1[CH2:9][CH2:10][C:11](=[O:14])[CH2:12][CH2:13]1.[Ca+2:1].[K+:24].[O-:2][S:3](=[O:4])(=[O:5])[O-:6].[OH-:23].[OH:25][CH2:26][CH:27]1[O:28][C:29]1([CH3:30])[CH2:31][CH2:32][CH:33]=[C:34]([CH3:35])[CH3:36]>>[CH3:7][CH:8]1[CH2:9][CH2:10][C:11](=[C:16]([C:15]#[N:22])[CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH2:12][CH2:13]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCCC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1CCC(=O)CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Ca+2]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=CCCC1(C)OC1CO
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCC(C#N)=C1CCC(C)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |